molecular formula C14H15NS B2402976 4-(2,4-Dimethylphenyl)sulfanylaniline CAS No. 900641-61-4

4-(2,4-Dimethylphenyl)sulfanylaniline

Cat. No. B2402976
CAS RN: 900641-61-4
M. Wt: 229.34
InChI Key: XNHLEFMACARWAG-UHFFFAOYSA-N
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Description

“4-(2,4-Dimethylphenyl)sulfanylaniline” is a chemical compound with the molecular formula C14H15NS . It is used in various scientific research and development activities.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and a sulfanyl group attached to an aniline . The exact structure can be determined using techniques like X-ray crystallography .

Scientific Research Applications

Applications in Chromatography and Nitrate Analysis

4-(2,4-Dimethylphenyl)sulfanylaniline and its derivatives have been utilized in the field of chromatography. Specifically, compounds like 2,4-dimethylphenol have been employed in gas chromatography for nitrate determination. This application takes advantage of the high reactivity of these compounds and their ability to form unique derivatives for precise analysis (Englmaier, 1983).

Role in Synthesis of Complex Compounds

The derivatives of this compound have been pivotal in synthesizing complex chemical structures. For example, compounds involving dimethylphenyl have been crucial in creating zirconium complexes and phosphinamine compounds with unique structural features (Naktode, Kottalanka, & Panda, 2012).

Development of Novel Dyes

This chemical has found significant use in the development of novel dyes, particularly in the textile industry. Derivatives of this compound have been used to create disperse dyes for dyeing polyester fibers, offering a range of colors and good fastness properties (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Electrochemical Studies and Corrosion Inhibition

Another application is in the field of electrochemistry, where compounds like 4-(2-amino-4,5-dimethylphenyl)imino)methyl)benzaldehyde have been synthesized as environmentally benign corrosion inhibitors. These compounds show high efficiency in protecting metals like mild steel in acidic environments (Kumar, Chopra, & Singh, 2017).

Contribution to Polymer Science

In polymer science, derivatives of this compound have been instrumental in creating new polyamides and polyimides with high glass transition temperatures, showcasing the versatility of this compound in advanced material development (Liaw, Hsu, Chen, & Lin, 2002).

Mechanism of Action

The mechanism of action of “4-(2,4-Dimethylphenyl)sulfanylaniline” is not clear as it depends on the specific application of the compound. For instance, similar compounds like Dapsone have antibiotic properties and are used in the treatment of leprosy .

Future Directions

The future directions for “4-(2,4-Dimethylphenyl)sulfanylaniline” could involve its use in the development of new materials and devices. For instance, a similar compound was used in the development of a new bipolar material for organic light-emitting diodes .

properties

IUPAC Name

4-(2,4-dimethylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHLEFMACARWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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